2-Bromo-8-fluoro-4-methylquinoline

Cross-coupling Suzuki-Miyaura C–C bond formation

2-Bromo-8-fluoro-4-methylquinoline (CAS 1367706-89-5) is a dihalogenated quinoline building block with molecular formula C₁₀H₇BrFN and molecular weight 240.07 g/mol. It features a bromine atom at the 2-position of the quinoline ring, a fluorine atom at the 8-position, and a methyl group at the 4-position, yielding a computed LogP (XLogP3) of 3.7 and a topological polar surface area (TPSA) of 12.9 Ų.

Molecular Formula C10H7BrFN
Molecular Weight 240.07 g/mol
CAS No. 1367706-89-5
Cat. No. B1447622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-8-fluoro-4-methylquinoline
CAS1367706-89-5
Molecular FormulaC10H7BrFN
Molecular Weight240.07 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C1C=CC=C2F)Br
InChIInChI=1S/C10H7BrFN/c1-6-5-9(11)13-10-7(6)3-2-4-8(10)12/h2-5H,1H3
InChIKeyRSCLKXSOCVRTGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-8-fluoro-4-methylquinoline (CAS 1367706-89-5): Core Physicochemical and Structural Profile for Procurement Evaluation


2-Bromo-8-fluoro-4-methylquinoline (CAS 1367706-89-5) is a dihalogenated quinoline building block with molecular formula C₁₀H₇BrFN and molecular weight 240.07 g/mol . It features a bromine atom at the 2-position of the quinoline ring, a fluorine atom at the 8-position, and a methyl group at the 4-position, yielding a computed LogP (XLogP3) of 3.7 and a topological polar surface area (TPSA) of 12.9 Ų [1]. The compound is typically supplied at 98% purity and serves as a versatile intermediate for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura and Buchwald-Hartwig amination, enabling modular construction of drug-like molecules for kinase inhibitor and antimicrobial research programs [1].

Why 2-Bromo-8-fluoro-4-methylquinoline Cannot Be Simply Replaced by Other Halogenated 4-Methylquinolines in Cross-Coupling-Dependent Workflows


Although several bromo-, chloro-, and fluoro-substituted 4-methylquinoline analogs are commercially available, their reactivity profiles in palladium-catalyzed cross-coupling reactions are non-equivalent. The C2–Br bond in 2-bromo-8-fluoro-4-methylquinoline provides a well-established oxidative-addition handle that is kinetically more accessible than the corresponding C2–Cl bond, while the C8–F substituent remains largely inert under standard Suzuki-Miyaura conditions, permitting chemoselective elaboration at C2 [1][2]. In contrast, the 2-chloro analog (CAS 1171919-59-7) exhibits slower oxidative addition, the 6-bromo regioisomer (CAS 1513146-12-7) positions the reactive handle at a site with different electronic character, and the non-brominated 8-fluoro-4-methylquinoline (CAS 31698-56-3) requires pre-functionalization before coupling. These differences in reaction kinetics, regioselectivity, and synthetic step economy mean that direct substitution without re-optimization of coupling conditions can lead to reduced yields or failed sequences. The quantitative evidence below substantiates the specific advantages of the 2-bromo-8-fluoro substitution pattern relative to its closest available analogs.

Quantitative Differentiation Evidence: 2-Bromo-8-fluoro-4-methylquinoline vs. Closest Analogs


C2–Br vs. C2–Cl Reactivity in Suzuki-Miyaura Cross-Coupling: Oxidative Addition Advantage

The C2–Br bond in 2-bromo-8-fluoro-4-methylquinoline provides a kinetically more facile oxidative addition partner for Pd(0) compared to the C2–Cl bond in 2-chloro-8-fluoro-4-methylquinoline (CAS 1171919-59-7). In a systematic mapping study of bromoquinoline reactivity under standardized Pd-catalyzed Suzuki-Miyaura conditions, 2-bromoquinoline and its positional isomers produced biaryl products in good yields, whereas chloro-substituted quinolines generally require more forcing conditions or specialized ligands (e.g., sterically hindered phosphines) to achieve comparable conversion [1]. The carbon–bromine bond dissociation energy (BDE) in aryl bromides is approximately 20–25 kcal/mol lower than that of the corresponding aryl chlorides, quantitatively translating to faster turnover frequencies under identical catalytic conditions [2].

Cross-coupling Suzuki-Miyaura C–C bond formation Palladium catalysis

Regiochemical Positioning of Bromine: 2-Bromo vs. 6-Bromo Substitution and the Impact on Biological Activity Outcomes

Glenn et al. observed that bromine substitution at the 8-position (or 6-position) of quinoline scaffolds conferred superior antiviral properties, with the 6-bromo regioisomer showing a significant loss of potency relative to the 8-bromo counterpart [1]. While this observation was made in the context of 8-bromo vs. 6-bromo substitution, it demonstrates that the position of the bromine atom on the quinoline ring materially affects biological readouts. For 2-bromo-8-fluoro-4-methylquinoline, the bromine is positioned at C2 rather than C6 or C8, meaning the electrophilic cross-coupling handle is located at a site with distinct electronic character (the C2 position is one of the two least electron-dense positions on the quinoline ring) [2], offering a different vector for biaryl or C–N bond construction compared to the 6-bromo-8-fluoro-4-methylquinoline regioisomer (CAS 1513146-12-7).

Antiviral Structure-activity relationship Regioisomer Quinoline scaffold

Lipophilicity Modulation: Computed LogP Comparison Among 4-Methylquinoline Analogs

The introduction of bromine at C2 and fluorine at C8 on the 4-methylquinoline scaffold produces a computed LogP (XLogP3 = 3.7) that differs from both the non-halogenated parent and the chloro analog. 8-Fluoro-4-methylquinoline (CAS 31698-56-3) has a LogP of 2.68 , and 2-chloro-8-fluoro-4-methylquinoline (CAS 1171919-59-7) has an XLogP3 of 3.6 . The 0.9–1.0 LogP unit increase relative to the non-brominated parent translates to approximately 8–10× higher partition into octanol, which can affect membrane permeability, protein binding, and metabolic stability in downstream lead optimization. The target compound's LogP of 3.7 also differs from the non-fluorinated 2-bromo-4-methylquinoline (LogP = 3.31) [1], demonstrating that the 8-fluoro substituent partially offsets the lipophilicity increase from bromination.

Lipophilicity LogP Drug-likeness Physicochemical property

Orthogonal Reactivity: C8–F Stability Under Standard Cross-Coupling Conditions vs. C6–Br in the 6-Bromo Regioisomer

The C8–F bond in 2-bromo-8-fluoro-4-methylquinoline is significantly stronger and less reactive toward Pd(0) oxidative addition than the C2–Br bond. The aryl C–F bond dissociation energy is approximately 125–130 kcal/mol, compared to ~70–75 kcal/mol for aryl C–Br [1]. This large BDE gap ensures that under standard Suzuki-Miyaura conditions (Pd(PPh₃)₄, mild base, 60–100 °C), the C2–Br bond undergoes selective coupling while the C8–F substituent remains intact, enabling sequential functionalization strategies. In contrast, the 2,8-dibromo analog (2,8-dibromo-4-methylquinoline, CAS 1067914-52-6) presents two reactive C–Br bonds that may compete, necessitating protection/deprotection or careful stoichiometric control for monofunctionalization . Nickel-catalyzed Suzuki-Miyaura reactions of aryl fluorides require specialized cocatalysts (e.g., ZrF₄, TiF₄) and are limited to fluorides bearing electron-withdrawing groups [2], conditions unlikely to activate the C8–F in this scaffold.

Chemoselectivity Orthogonal reactivity C–F bond stability Palladium catalysis

Commercial Availability and Purity Specification Compared to Regioisomeric and Halo-Substituted Analogs

2-Bromo-8-fluoro-4-methylquinoline is commercially available from multiple suppliers at a standard purity of 98% (CAS 1367706-89-5, Product No. 1870566 from Leyan) . The 6-bromo regioisomer (CAS 1513146-12-7) is supplied at 97% purity by Bidepharm and at 95% by AKSci . The 2-chloro analog (CAS 1171919-59-7) is available at 98% purity . While all three compounds are accessible, the 2-bromo-8-fluoro derivative couples the higher purity specification with the faster oxidative addition kinetics of the C2–Br bond (Evidence Item 1), offering a more efficient starting point for palladium-catalyzed diversification without the additional purification steps that may be required for lower-purity alternatives.

Commercial availability Purity specification Procurement Building block

Recommended Application Scenarios for 2-Bromo-8-fluoro-4-methylquinoline Based on Quantitative Differentiation Evidence


Modular Synthesis of 2-Aryl-8-fluoro-4-methylquinoline Libraries via Suzuki-Miyaura Coupling

The C2–Br bond's favorable oxidative addition kinetics (BDE ≈ 70–75 kcal/mol) enable efficient Pd-catalyzed Suzuki-Miyaura coupling with aryl and heteroaryl boronic acids under mild conditions, while the C8–F bond remains inert. This orthogonal reactivity makes 2-bromo-8-fluoro-4-methylquinoline an ideal core scaffold for generating diverse 2-arylated quinoline libraries in a single step without protecting-group chemistry [1]. The compound's computed LogP of 3.7 also ensures that coupled products remain within drug-like lipophilicity space [2].

Kinase Inhibitor Lead Generation Leveraging the 8-Fluoroquinoline Pharmacophore

The 8-fluoroquinoline substructure is a recognized pharmacophore in kinase inhibitor design, with fluorinated quinolines showing improved binding affinity to ATP pockets [1]. 2-Bromo-8-fluoro-4-methylquinoline has been cited as a valuable intermediate specifically for kinase inhibitor development, including MELK inhibitors where this scaffold appears in patent literature [2][3]. The C2–Br handle enables rapid diversification to explore substituent effects on kinase selectivity while retaining the 8-fluoro motif.

Antimicrobial Agent Development with Regiochemically Defined Halogenation

Fluorinated quinoline derivatives have demonstrated antimicrobial activity, with halogen positioning on the quinoline ring materially affecting potency outcomes [1]. The 8-fluoro substitution pattern, combined with the C2–Br diversification handle, allows systematic exploration of SAR at the 2-position while maintaining the fluorinated pharmacophore. This overcomes the regiochemical limitations observed with 6-bromo-8-fluoro-4-methylquinoline, where the reactive handle occupies a position associated with reduced antiviral potency compared to 8-substituted analogs [2].

Scale-Up Feasibility: Building Block with Documented Supplier Purity and Pricing

With a standard purity specification of 98% and availability from multiple commercial suppliers including TRC (250 mg and 500 mg quantities with published pricing), 2-bromo-8-fluoro-4-methylquinoline offers procurement predictability for both discovery-stage parallel synthesis and initial scale-up campaigns [1][2]. The higher purity relative to the 6-bromo regioisomer (95–97%) reduces the risk of catalyst poisoning from halogenated impurities in palladium-catalyzed steps, potentially lowering catalyst loading requirements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-8-fluoro-4-methylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.